Home > Products > Screening Compounds P96956 > Prenalterol sulfate ester
Prenalterol sulfate ester - 81924-67-6

Prenalterol sulfate ester

Catalog Number: EVT-1594418
CAS Number: 81924-67-6
Molecular Formula: C12H18KNO6S
Molecular Weight: 343.44 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prenalterol sulfate ester is a pharmacologically active compound derived from prenalterol, primarily known for its role as a beta-adrenergic agonist. It is classified under the category of sympathomimetic agents and is used in the treatment of certain cardiovascular conditions. The sulfate ester form of prenalterol is significant due to its metabolic pathways and pharmacokinetic properties, which influence its therapeutic efficacy and safety profile.

Source

Prenalterol is synthesized through various chemical processes, with its sulfate ester being formed during metabolic reactions in the body. The primary source for its synthesis involves the manipulation of organic compounds that can yield beta-adrenergic activity, often starting from simpler precursors such as mannitol or other carbohydrate derivatives .

Classification

Prenalterol sulfate ester falls under the classification of beta-adrenergic agonists. These compounds are characterized by their ability to stimulate beta-adrenergic receptors, leading to physiological effects such as vasodilation and increased heart rate. Prenalterol itself is often categorized as a selective beta-1 adrenergic agonist, making it particularly relevant in cardiovascular pharmacotherapy.

Synthesis Analysis

Methods

The synthesis of prenalterol sulfate ester can be achieved through several methods, primarily involving the reaction of prenalterol with sulfating agents. One common approach includes the use of chlorosulfonic acid in dimethylformamide, which facilitates the formation of sulfate esters from hydroxyl groups present in phenolic compounds .

Technical Details

The process typically involves:

  1. Preparation of Sulfating Agent: Chlorosulfonic acid is prepared and activated in a solvent like dimethylformamide.
  2. Reaction: Prenalterol is introduced to this mixture, allowing for the nucleophilic attack on the hydroxyl group, resulting in the formation of the sulfate ester.
  3. Isolation and Purification: The resultant product can be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a high yield and purity level.
Molecular Structure Analysis

Structure

The molecular structure of prenalterol sulfate ester features a prenalterol backbone with a sulfate group attached to one of its hydroxyl functionalities. The general formula can be represented as C16_{16}H23_{23}NO4_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

Key structural data includes:

  • Molecular Weight: Approximately 335.43 g/mol.
  • Functional Groups: Hydroxyl (-OH), amine (-NH), and sulfate (-OSO₃H) groups.
Chemical Reactions Analysis

Reactions

Prenalterol undergoes various chemical reactions that can alter its pharmacological properties:

  1. Sulfation: As mentioned previously, sulfation occurs through reaction with sulfating agents leading to the formation of prenalterol sulfate ester.
  2. Hydrolysis: In biological systems, prenalterol sulfate ester can be hydrolyzed back to prenalterol and sulfuric acid, influencing its bioavailability and activity .

Technical Details

The reactions are typically characterized by:

  • Reagents: Chlorosulfonic acid or sulfur trioxide complexes.
  • Conditions: Reactions are conducted under controlled temperatures and pH levels to optimize yield and minimize by-products.
Mechanism of Action

Process

The mechanism by which prenalterol sulfate ester exerts its effects involves binding to beta-adrenergic receptors located primarily in cardiac tissues. Upon binding:

  1. Activation of Adenylate Cyclase: This leads to an increase in cyclic adenosine monophosphate levels.
  2. Physiological Response: Enhanced cardiac output due to increased heart rate and contractility.

Data

Pharmacodynamic studies indicate that prenalterol exhibits a higher affinity for beta-1 receptors compared to beta-2 receptors, making it particularly effective for cardiac applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • Melting Point: Approximately 170°C.

Relevant data includes:

  • pKa Values: Indicative of its ionization state at physiological pH.
  • LogP Value: Suggests moderate lipophilicity, influencing absorption characteristics.
Applications

Scientific Uses

Prenalterol sulfate ester finds applications primarily in pharmacology:

  1. Cardiovascular Therapy: Used in managing heart failure and other cardiac conditions due to its beta-adrenergic activity.
  2. Research Applications: Investigated for its role in understanding beta-receptor pharmacodynamics and metabolism pathways.
Synthesis and Chemical Derivation Pathways

Enzymatic Sulfation Mechanisms of Prenalterol In Vivo

Prenalterol undergoes species-specific sulfation primarily through cytosolic sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group (-SO₃⁻) from the universal sulfate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to prenalterol's phenolic hydroxyl group [1] [7]. This reaction generates the hydrophilic prenalterol sulfate ester, significantly altering its pharmacokinetic properties. The enzymatic process occurs in two key phases:

  • PAPS Biosynthesis: Inorganic sulfate is activated through an ATP-dependent two-step process:
  • ATP sulfurylase catalyzes: SO₄²⁻ + ATP → Adenosine 5'-phosphosulfate (APS) + PPi
  • APS kinase then phosphorylates APS: APS + ATP → 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) + ADP [3] [8].In humans, PAPS synthesis is mediated by two bifunctional enzymes: PAPSS1 (nuclear) and PAPSS2 (cytoplasmic), with tissue-specific expression influencing local sulfation capacity [8] [3].
  • SULT-Catalyzed Conjugation: Specific SULT isoforms recognize prenalterol as a substrate. Human SULTs implicated in phenolic compound sulfation include:
  • SULT1A1: Highly expressed in liver, gut, and platelets; high affinity for simple phenols.
  • SULT1A3/SULT1A4: Primarily expressed in the gut; high specificity for catecholamines but may contribute to phenolic sulfation.
  • SULT1E1: Prefers estrogens but can sulfate smaller phenols at higher concentrations [7] [8].The reaction is: Prenalterol + PAPS → Prenalterol sulfate ester + 3'-phosphoadenosine 5'-phosphate (PAP)

The resulting prenalterol sulfate ester exhibits markedly increased hydrophilicity, facilitating renal excretion but also potentially enabling transport into tissues via Organic Anion Transporting Polypeptides (OATPs) [7]. Notably, the reverse reaction, hydrolysis back to the active aglycone prenalterol, can be catalyzed by sulfatases (e.g., Steroid Sulfatase, STS), particularly in target tissues [7] [10], creating a potential dynamic cycle between the active drug and its sulfate conjugate.

Table 1: Key Human Enzymes Involved in Prenalterol Sulfation

EnzymeGenePrimary LocalizationRole in Prenalterol SulfationKey Tissues
PAPSS1PAPSS1NucleusPAPS synthesisBrain, Skin
PAPSS2PAPSS2CytoplasmPAPS synthesisLiver, Cartilage, Adrenal Glands
SULT1A1SULT1A1CytosolPrimary Phenol SulfotransferaseLiver, Intestine, Platelets, Lung
SULT1A3/1A4SULT1A3CytosolMonoamine Sulfotransferase; potential phenol sulfationGastrointestinal Tract, Brain
SULT1E1SULT1E1CytosolEstrogen Sulfotransferase; potential phenol sulfationLiver, Adrenal, Uterus, Breast
Steroid Sulfatase (STS)STSEndoplasmic ReticulumHydrolysis of Sulfate Esters (incl. Prenalterol Sulfate)Ubiquitous (Placenta, Liver, Brain)

Synthetic Strategies for Prenalterol Sulfate Ester Prodrug Design

The design of prenalterol sulfate ester as a prodrug leverages sulfation's ability to modulate key pharmaceutical properties of the active β₁-agonist prenalterol [1] [6]. Key synthetic strategies and their rationale include:

  • Chemical Sulfation: Prenalterol sulfate ester is synthesized ex vivo using ion-pair extraction techniques [1]. This typically involves reacting prenalterol with a reactive sulfur trioxide complex (e.g., sulfur trioxide-pyridine complex, chlorosulfonic acid) in an inert organic solvent under controlled conditions (temperature, moisture exclusion). The reaction yields the sulfate ester, often as a salt (e.g., potassium salt, CID 23677922) after purification [1] [5]. This method provides the pure compound for characterization and formulation studies. The primary goals are:
  • Enhanced Water Solubility: The sulfate group dramatically increases hydrophilicity compared to the parent prenalterol, facilitating aqueous formulation and potentially improving absorption via paracellular routes or specific transporters in the gastrointestinal tract [6].
  • Altered Membrane Permeability: The negative charge impedes passive diffusion across lipid bilayers, potentially reducing first-pass metabolism or delaying systemic absorption, acting as a sustained-release mechanism.
  • Targeted Delivery via Hydrolysis: The prodrug relies on enzymatic hydrolysis (sulfatases) in target tissues (e.g., heart, vascular endothelium) or systemic circulation to release active prenalterol [7] [10]. This can potentially enhance local drug concentrations at the site of action while minimizing systemic exposure and rapid clearance.
  • Exploiting Placental Sulfate Transport: A particularly significant prodrug application leverages the dramatically increased maternal sulfataemia during pregnancy (peaking in late gestation) [6]. The placenta expresses high levels of sulfate transporters (e.g., NaS1, Sat1) to supply sulfate to the sulfate-dependent fetus. Prenalterol sulfate ester could utilize these transporters for placental transfer. Subsequent hydrolysis by placental or fetal sulfatases (notably highly expressed STS) would then release active prenalterol within the fetal compartment [6] [7]. This strategy aims to overcome the challenge of delivering sufficient concentrations of the active drug to the fetus for potential applications like managing fetal heart conditions, while minimizing direct maternal effects.

Comparative Analysis of Species-Specific Sulfation Efficiency

The metabolism of prenalterol, particularly its sulfation, exhibits pronounced interspecies variations, as revealed by metabolic disposition studies after oral administration [1]. These differences are critical for extrapolating preclinical data to humans:

  • Humans: Exhibit moderate sulfation efficiency. Approximately 20% of an administered oral dose (10 mg) is excreted unchanged in urine within 24 hours. The dominant metabolite identified is the phenolic sulfate ester of prenalterol, highlighting sulfation as a primary metabolic pathway. Minor amounts of glucuronide may also form [1].
  • Dogs: Display low sulfation efficiency but high excretion of the parent drug. A remarkable 54% of the dose (0.263 mg/kg) is recovered unchanged in urine. While sulfation occurs, it is less prominent than in humans. Dog urine also contained significant amounts of β-4-(hydroxyphenoxy)lactic acid (a side-chain oxidized metabolite) and detectable levels of prenalterol glucuronide. The phenolic sulfate ester was noted as "important" but quantitatively less significant than the unchanged drug or the lactic acid metabolite [1].
  • Rats: Show intermediate sulfation efficiency. About 7% of the dose is excreted as unchanged prenalterol. The phenolic sulfate ester is a minor metabolite, while glucuronidation appears more significant. Rats also show a dose-dependent decrease in biotransformation (including sulfation) at very high doses (2630 mg/kg) [1].
  • Mice: Demonstrate high sulfation/glucuronidation efficiency. Only 1.8% of the dose is excreted unchanged. The phenolic sulfate ester was not detectable in mouse urine. Prenalterol glucuronide was identified as a significant metabolite. Mice, like rats, show reduced biotransformation at very high doses [1].

Table 2: Species Comparison of Prenalterol Metabolism and Sulfation Efficiency

SpeciesDose% Dose Excreted Unchanged in Urine (24h)Phenolic Sulfate EsterOther Major MetabolitesSulfation Efficiency
Human10 mg~20%Dominant MetaboliteGlucuronide (minor)Moderate
Dog0.263 mg/kg~54%Present ("Important")β-4-(hydroxyphenoxy)lactic acid, GlucuronideLow
Rat0.263 mg/kg~7%Minor MetaboliteGlucuronide (significant)Intermediate
Mouse0.263 mg/kg~1.8%Not DetectableGlucuronide (significant)High (Gluc) / None (Sulf)
Mouse2630 mg/kgIncreasedReduced FormationOverall Biotransformation DecreasedDose-Dependent Decrease
Rat2630 mg/kgIncreasedReduced FormationOverall Biotransformation DecreasedDose-Dependent Decrease

Key Implications:

  • Toxicity Study Design: The dose-dependent saturation of sulfation pathways in rodents (mice, rats) at high doses complicates extrapolation for safety assessment. Doses must be chosen carefully to avoid saturation artifacts [1].
  • Metabolite Safety: The dominance of the sulfate ester in humans necessitates specific focus on its safety profile, which may differ from metabolites prominent in animals (e.g., β-4-(hydroxyphenoxy)lactic acid in dogs, glucuronides in rodents) [1].
  • Prodrug Viability: The efficient hydrolysis of sulfate esters by sulfatases in human tissues [7] [10] supports the concept of using prenalterol sulfate as a prodrug, despite the moderate formation efficiency of the sulfate conjugate from the parent drug in humans. The prodrug strategy bypasses the initial sulfation step.

Properties

CAS Number

81924-67-6

Product Name

Prenalterol sulfate ester

IUPAC Name

potassium;(2S)-1-(propan-2-ylamino)-3-(4-sulfooxyphenoxy)propan-2-olate

Molecular Formula

C12H18KNO6S

Molecular Weight

343.44 g/mol

InChI

InChI=1S/C12H18NO6S.K/c1-9(2)13-7-10(14)8-18-11-3-5-12(6-4-11)19-20(15,16)17;/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16,17);/q-1;+1/t10-;/m0./s1

InChI Key

SRRWTDSBHLKPKJ-PPHPATTJSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+]

Synonyms

prenalterol sulfate ester

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+]

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.